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molecular formula C12H12BrNO2 B8304750 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one

1-Acetyl-6-bromo-3,3-dimethylindolin-2-one

Cat. No. B8304750
M. Wt: 282.13 g/mol
InChI Key: QGRBQCOHNBHKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389511B2

Procedure details

To 1-acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one (9.5 g) were added NaH (1.57 g), methyl iodide (2.45 ml) and THF (70 ml) under ice-cooling, and the mixture was stirred at room temperature for 2 hours. After the reaction was complete, water was added to the reaction solution, and the mixture was extracted with ethyl acetate solution. This ethyl acetate solution was washed with water and an aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to give the title compound (5.2 g) as a colorless crystal.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Br:13])[CH:11]=2)[CH:6]([CH3:14])[C:5]1=[O:15])(=[O:3])[CH3:2].[H-].[Na+].CI.[CH2:20]1COCC1>O>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Br:13])[CH:11]=2)[C:6]([CH3:20])([CH3:14])[C:5]1=[O:15])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C)(=O)N1C(C(C2=CC=C(C=C12)Br)C)=O
Name
Quantity
1.57 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.45 mL
Type
reactant
Smiles
CI
Name
Quantity
70 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate solution
WASH
Type
WASH
Details
This ethyl acetate solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium chloride solution, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1C(C(C2=CC=C(C=C12)Br)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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